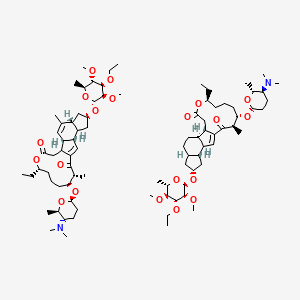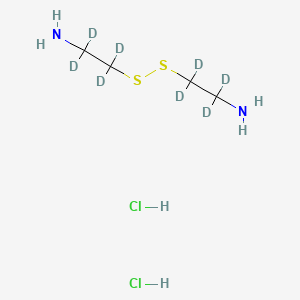![molecular formula C29H56O5 B8088793 Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)
Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Myristoyl-2-Lauroyl-rac-glycerol is a diacylglycerol compound featuring myristic acid at the sn-1 position and lauric acid at the sn-2 position . It is also known by its synonyms, 1-Myristin-2-Laurin and DG (14:0/12:0/0:0) . This compound is primarily used in scientific research and has a molecular formula of C29H56O5 .
Preparation Methods
The synthesis of 1-Myristoyl-2-Lauroyl-rac-glycerol involves the esterification of glycerol with myristic acid and lauric acid. The reaction typically occurs under acidic or basic conditions to facilitate the formation of ester bonds . Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. The compound is often purified to a high degree of purity, typically ≥98% .
Chemical Reactions Analysis
1-Myristoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Myristoyl-2-Lauroyl-rac-glycerol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying lipid behavior and interactions.
Biology: It is used in studies related to cell membrane structure and function.
Medicine: Research on its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Lauroyl-rac-glycerol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability . The molecular targets include membrane proteins and lipids, and the pathways involved are related to lipid metabolism and signaling .
Comparison with Similar Compounds
1-Myristoyl-2-Lauroyl-rac-glycerol can be compared with other diacylglycerols such as:
1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol: Contains myristic acid, oleic acid, and palmitic acid.
1-Lauroyl-rac-glycerol: Contains only lauric acid.
The uniqueness of 1-Myristoyl-2-Lauroyl-rac-glycerol lies in its specific fatty acid composition, which imparts distinct physical and chemical properties .
Properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O5/c1-3-5-7-9-11-13-14-16-17-19-21-23-28(31)33-26-27(25-30)34-29(32)24-22-20-18-15-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDROOKYSSFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8088799.png)
